molecular formula C12H16O4 B14482931 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate CAS No. 65132-78-7

2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

Katalognummer: B14482931
CAS-Nummer: 65132-78-7
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: JULFPKRQIFZDMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical studies. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.

Vorbereitungsmethoden

The synthesis of 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted bicyclic compounds and derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include catalytic cycles where the compound undergoes multiple transformations before yielding the final products .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

65132-78-7

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

2-O'-ethyl 2-O-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

InChI

InChI=1S/C12H16O4/c1-3-16-11(14)12(10(13)15-2)7-8-4-5-9(12)6-8/h4-5,8-9H,3,6-7H2,1-2H3

InChI-Schlüssel

JULFPKRQIFZDMV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC2CC1C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.